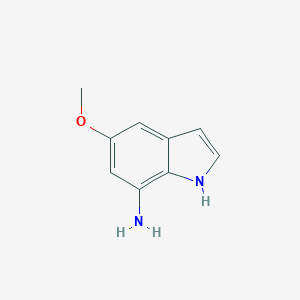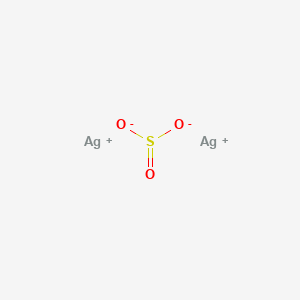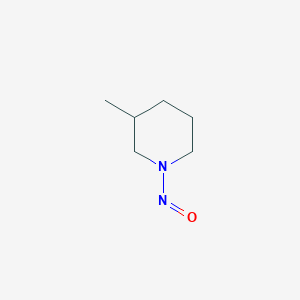
1-Nitroso-3-pipecoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitroso-3-pipecoline (NP) is a nitrogen-containing heterocyclic compound that has been extensively studied due to its potential applications in various fields. This compound is known for its unique chemical properties, which make it suitable for use in the synthesis of different organic compounds.
Applications De Recherche Scientifique
1-Nitroso-3-pipecoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 1-Nitroso-3-pipecoline has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. In organic synthesis, 1-Nitroso-3-pipecoline has been used as a precursor for the synthesis of different organic compounds. In material science, 1-Nitroso-3-pipecoline has been used as a building block for the synthesis of different polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-Nitroso-3-pipecoline is not fully understood, but it is believed to involve the formation of reactive nitrogen species, which can react with different molecules in the body. These reactive nitrogen species can cause oxidative damage to different biomolecules, leading to various physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
1-Nitroso-3-pipecoline has been shown to have various biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer properties. 1-Nitroso-3-pipecoline has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the growth of different microbial strains, including Escherichia coli and Staphylococcus aureus. 1-Nitroso-3-pipecoline has also been shown to induce apoptosis in different cancer cell lines, including breast cancer and lung cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
1-Nitroso-3-pipecoline has several advantages for use in lab experiments, including its ease of synthesis, stability, and versatility. However, 1-Nitroso-3-pipecoline also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-Nitroso-3-pipecoline, including the development of new synthetic methods for the production of 1-Nitroso-3-pipecoline, the investigation of its potential applications in drug discovery and material science, and the elucidation of its mechanism of action. Additionally, further studies are needed to fully understand the toxicity and safety profile of 1-Nitroso-3-pipecoline.
In conclusion, 1-Nitroso-3-pipecoline is a nitrogen-containing heterocyclic compound that has been extensively studied for its potential applications in various fields. The synthesis method of 1-Nitroso-3-pipecoline, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 1-Nitroso-3-pipecoline has shown promising results in different areas of research, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
There are several methods for the synthesis of 1-Nitroso-3-pipecoline, including the reaction of pipecoline with nitrous acid, the reaction of pipecoline with nitrite, and the reaction of pipecoline with nitrosonium tetrafluoroborate. Among these methods, the reaction of pipecoline with nitrous acid is the most commonly used method for the synthesis of 1-Nitroso-3-pipecoline. This method involves the reaction of pipecoline with nitrous acid in the presence of a base to produce 1-Nitroso-3-pipecoline.
Propriétés
Numéro CAS |
13603-07-1 |
|---|---|
Nom du produit |
1-Nitroso-3-pipecoline |
Formule moléculaire |
C6H12N2O |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
3-methyl-1-nitrosopiperidine |
InChI |
InChI=1S/C6H12N2O/c1-6-3-2-4-8(5-6)7-9/h6H,2-5H2,1H3 |
Clé InChI |
ADDORFBRRWECKX-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)N=O |
SMILES canonique |
CC1CCCN(C1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



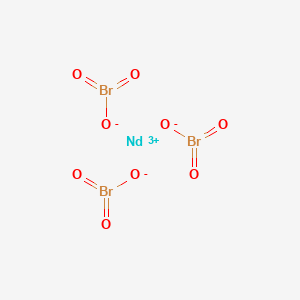
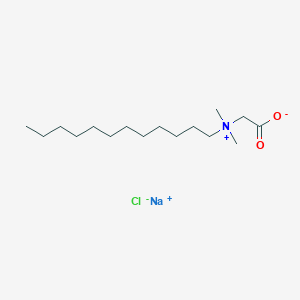
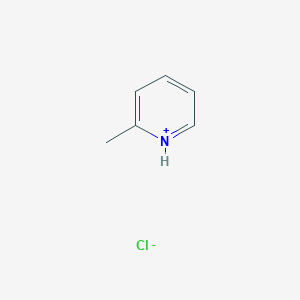
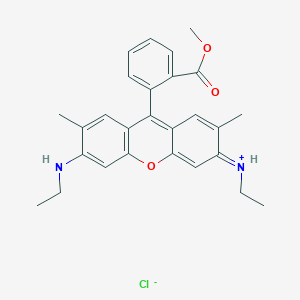
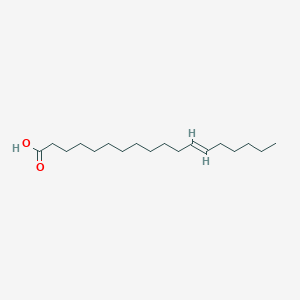
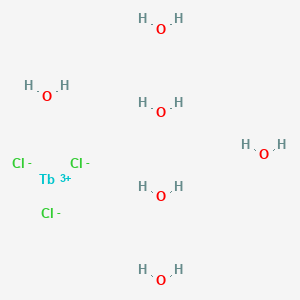
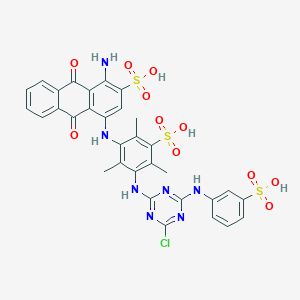
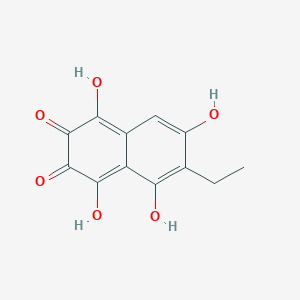
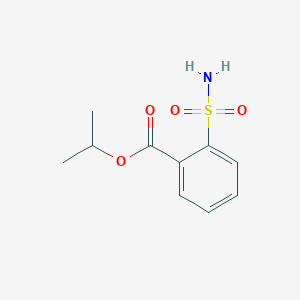
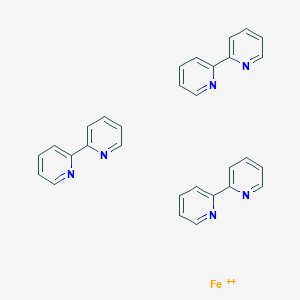

![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)
